

The Piperazine Scaffold: A Head-to-Head Comparison in Modern Drug Design

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Compound of Interest

Compound Name: 1-(3,5-Dimethoxyphenyl)piperazine

Cat. No.: B1349353

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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs.^{[1][2]} Its prevalence is attributed to a unique combination of favorable physicochemical properties, including high aqueous solubility and two readily functionalizable basic nitrogen atoms, which allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.^{[1][3]} However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteric replacements to optimize drug candidates.
^[1]

This guide provides an objective, data-driven comparison of the piperazine scaffold against common alternatives, offering insights into its impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity to aid in strategic decision-making during the drug design process.

Physicochemical Properties: A Comparative Analysis

The selection of a central scaffold is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The piperazine ring's two nitrogen atoms offer a distinct advantage in modulating these properties.

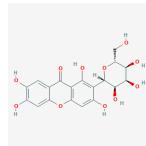
Table 1: Comparative Physicochemical Properties of Piperazine and Alternative Scaffolds[1][4]

Scaffold	Structure	pKa1	pKa2	cLogP	Aqueous Solubility	Key Considerations in Drug Design
Piperazine		9.73	5.35	-1.50	Freely Soluble	<p>Dual pKa allows for fine-tuning of basicity and solubility. [4]</p> <p>Generally improves aqueous solubility.</p>
Piperidine		-11.22	-	-0.84	Miscible	<p>Higher basicity can lead to stronger ionic interactions but may also increase clearance and off-target effects. [4]</p> <p>More lipophilic than piperazine.</p>
Homopiperazine		11.02 (predicted)	-	-0.48	Soluble	Offers a different spatial

arrangement of the nitrogen atoms, potentially impacting binding and physicochemical properties.

[1]

2,6-
Diazaspiro[
3.3]heptan
e



-

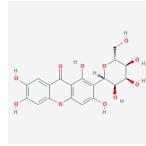
-0.51

-

A rigid bioisostere that can improve metabolic stability and introduce novel exit vectors for substitution.

[1]

2,5-
Diazabicycl
o[2.2.1]hep
tane



-

-0.60

-

A constrained bicyclic analog that can enhance target selectivity and reduce off-target effects.

[1]

Note: Data for some bioisosteres is not readily available in public sources and would require experimental determination.

Pharmacokinetic Profile: Impact on ADME Properties

The choice of a central scaffold significantly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The piperazine ring is often employed to enhance solubility and bioavailability; however, it can be susceptible to metabolism, primarily through cytochrome P450 enzymes.^{[3][5]} Bioisosteric replacement is a common strategy to address these metabolic liabilities.

Table 2: Comparative ADME Profile Trends of Piperazine and its Alternatives^{[5][6]}

Property	Piperazine	Piperidine	Bioisosteres (e.g., Spirodiamines)	Key Considerations
Aqueous Solubility	Generally High	Moderate to High	Variable	Piperazine's polarity enhances solubility. [5]
Permeability	Moderate	Generally Higher	Variable	Piperidine's greater lipophilicity can improve membrane permeability. [5]
Metabolic Stability	Can be a liability (N-dealkylation)	Often simpler metabolism	Can improve stability	Piperazine's nitrogens are sites for metabolism. [5] Rigid bioisosteres can block metabolic sites. [1]
Plasma Protein Binding	Variable	Variable	Variable	Influenced by overall lipophilicity and charge.
Efflux	Can be a substrate for efflux pumps	Variable	Can reduce efflux	Modifications to the piperazine ring can mitigate efflux. [7]

Head-to-Head Comparison of Biological Activity

The true test of a scaffold's utility lies in its impact on biological activity. Here, we present case studies with quantitative data to illustrate the performance of piperazine-containing compounds compared to their analogs.

Case Study 1: Kinase Inhibition - Imatinib and its Analogs

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), features a critical N-methylpiperazine moiety that enhances its oral bioavailability.^[8] Studies on imatinib derivatives where the piperazine ring is modified or replaced provide valuable insights into its role.

Table 3: Anti-proliferative Activity of Imatinib and its Analogs^{[8][9]}

Compound	Scaffold	Cell Line	IC50 (μM)
Imatinib	Piperazine	K562 (BCR-ABL positive)	78.37
Nalm-6 (BCR-ABL negative)	16.09		
Compound 9	Modified Piperazine	K562	45.0
Nalm-6	1.639		
Compound 10	Modified Piperazine	K562	35.04
Nalm-6	28.73		
Analog 4b (lacks N-methylpiperazine)	Phenylamino-pyrimidine	K562	6.7

Note: The data indicates that while the N-methylpiperazine group in imatinib is crucial for its overall profile, modifications to this moiety or its replacement can lead to significant changes in activity, sometimes even enhancing it against specific cell lines.

Case Study 2: GPCR Antagonism - Piperazine vs. Piperidine Derivatives

In the realm of G-protein coupled receptor (GPCR) modulation, the choice between a piperazine and a piperidine scaffold can dramatically influence receptor selectivity and affinity.

Table 4: Comparative Binding Affinities (Ki) of Piperazine and Piperidine Derivatives for Histamine H3 and Sigma-1 Receptors[10][11]

Compound	Scaffold	hH3R Ki (nM)	σ1R Ki (nM)
Compound 4	Piperazine	3.17	1531
Compound 5	Piperidine	7.70	3.64
Compound 13	Piperazine	37.8	51.8
Compound 16	Piperazine	12.7	37.8
Compound 11	Piperidine	6.2	4.41

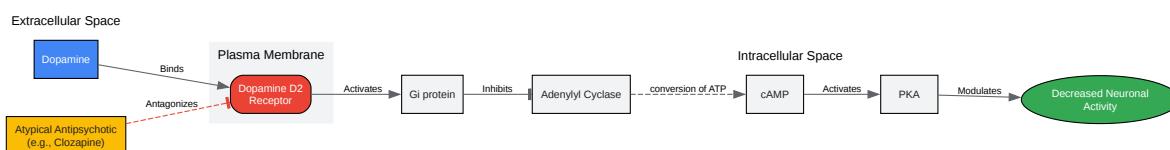
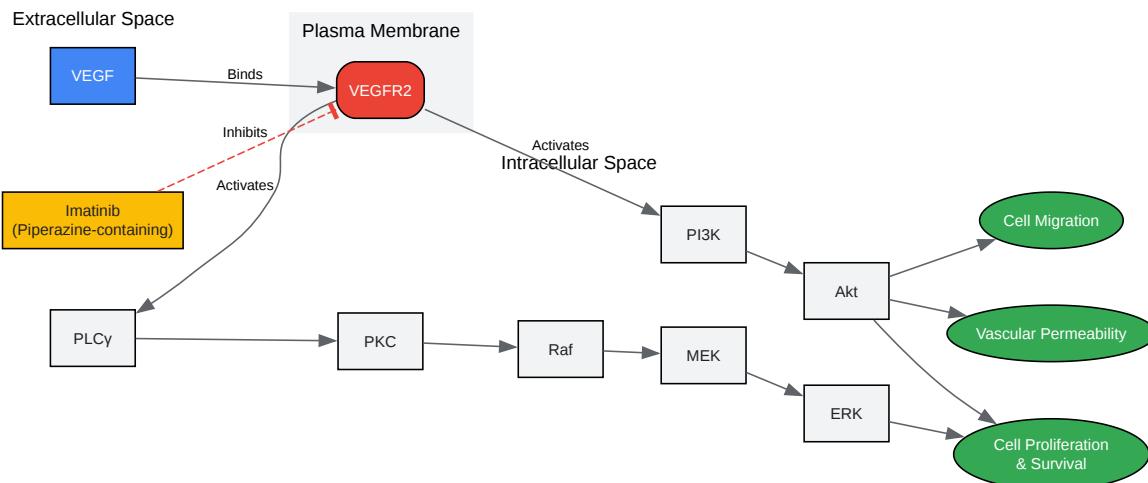
Note: Replacing the piperazine ring in Compound 4 with a piperidine ring in Compound 5 resulted in a dramatic increase in affinity for the σ1 receptor, highlighting the profound impact of the scaffold on receptor selectivity.[10][11]

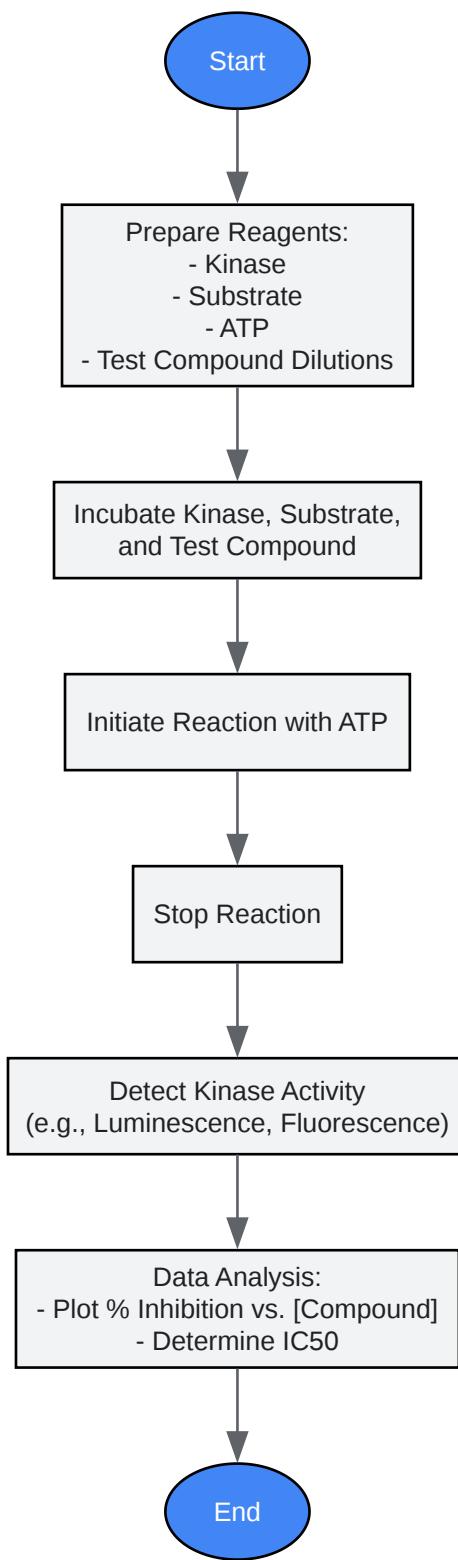
Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures enhances understanding and reproducibility.

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways where piperazine-containing drugs exert their effects.



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